N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S/c1-25(2)23(19-9-11-22-20(14-19)12-13-26(22)3)16-24-29(27,28)21-10-8-17-6-4-5-7-18(17)15-21/h8-11,14-15,23-24H,4-7,12-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRZCIZZVUXRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 394.5 g/mol. The structure features a dimethylamino group , an indoline moiety , and a tetrahydronaphthalene sulfonamide backbone, which are crucial for its biological interactions.
Structural Characteristics
| Feature | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.5 g/mol |
| Functional Groups | Dimethylamino, Sulfonamide |
| CAS Number | 921896-68-6 |
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Serotonin Receptor Modulation : Compounds with similar structures have been shown to act as selective agonists or antagonists at various serotonin receptors, particularly the 5-HT(1F) receptor .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Neurokinin Receptor Interactions : The compound may influence neurokinin receptors, which are involved in pain signaling and other neurological processes.
Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various tetrahydronaphthalene derivatives on human cancer cell lines. The results indicated that specific modifications to the sulfonamide group enhanced the compounds' potency against breast cancer cells. In vitro assays showed IC50 values in the low micromolar range for select derivatives .
Study 2: Neurokinin Receptor Modulation
Another study focused on the neurokinin receptor activity of related compounds. It was found that certain derivatives exhibited significant antagonistic activity at NK1 receptors, suggesting potential applications in treating conditions like anxiety and depression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several sulfonamide derivatives reported in the literature. Key comparisons include:
Structural and Functional Group Variations
N-[2-Methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide ():
- Core : Tetralin-sulfonamide.
- Substituents : Thiazolo-pyridine (heterocyclic) and 2-methylphenyl.
- Molecular Weight : 435.56 g/mol.
- Key Differences : The thiazolo-pyridine group introduces a planar, electron-deficient heterocycle, contrasting with the indoline system in the target compound. This may alter π-π stacking interactions or solubility .
N-(2-(Naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide ():
- Core : Naphthalene-sulfonamide.
- Substituents : Tetramethylpiperidinyloxy (TEMPO-like) and naphthalene.
- Key Differences : The bulky TEMPO-derived group may confer radical scavenging properties or steric hindrance, absent in the target compound. The fully aromatic naphthalene core (vs. tetralin) reduces conformational flexibility .
N-(5-(1H-Imidazol-4-yl)-5,6,7,8-tetrahydronaphthalen-1-yl)ethanesulfonamide (): Core: Tetralin-sulfonamide. Substituents: Imidazole (basic heterocycle). Key Differences: The imidazole group enables hydrogen bonding and metal coordination, unlike the dimethylamino-indoline system in the target compound. This could influence target selectivity or metabolic stability .
5-Substituted Tetrahydronaphthalen-2-yl Derivatives with Piperidinylpropionamide ():
- Core : Tetralin-methyl-piperidine.
- Substituents : Hydroxy group at position 5 and phenylpropionamide.
- Key Differences : The absence of a sulfonamide group and the presence of a hydroxy-piperidine moiety suggest divergent pharmacological targets, such as opioid or adrenergic receptors .
Pharmacological Implications
- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to the thiazolo-pyridine () or imidazole () derivatives.
- Target Selectivity : The indoline substituent may favor interactions with serotonin or dopamine receptors, whereas thiazolo-pyridine () or TEMPO-derived () groups might target kinases or oxidases.
- Metabolic Stability : Bulky substituents (e.g., TEMPO in ) could reduce metabolic clearance, whereas the indoline system in the target compound may undergo CYP450-mediated oxidation .
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Structural Activity Relationships (SAR) : The tetralin-sulfonamide core appears versatile, with substituents dictating target specificity. Indoline and thiazolo-pyridine groups favor CNS or kinase targets, respectively, while imidazole or TEMPO-like groups expand utility in metalloenzyme or oxidative stress applications.
- Gaps in Data : Pharmacokinetic (e.g., logP, half-life) and exact target profiles for the compounds remain uncharacterized in the provided literature. Further studies should prioritize in vitro binding assays and ADMET profiling.
- Synthetic Accessibility: The target compound’s indoline and dimethylamino groups may require multi-step synthesis, contrasting with simpler derivatives like ’s thiazolo-pyridine analog .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Sulfonylation | DCM | Pyridine | 0–5°C | 75% |
| Coupling | DMF | DIEA | RT | 68% |
| Purification | DCM:EtOAc | – | RT | 90% |
Which spectroscopic and computational techniques are critical for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm) and confirm tetrahydronaphthalene ring saturation .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and fragments, ensuring correct molecular weight .
- X-ray Crystallography: Resolves crystal packing and stereochemistry, particularly for resolving dihedral angles between aromatic systems (e.g., 89.63° between naphthalene and heterocyclic rings) .
- Computational DFT: Predicts optimized geometries and compares with experimental data to resolve tautomeric ambiguities .
How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Discrepancies often arise from impurities or dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:
- Multi-technique validation: Cross-validate NMR with IR (for sulfonamide S=O stretches at ~1350 cm⁻¹) and MS .
- Crystallographic analysis: Use single-crystal X-ray diffraction to unambiguously assign bond lengths and angles .
- Solvent screening: Test solubility in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts in NMR .
What experimental designs are recommended for assessing enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic assays: Use fluorogenic substrates to measure inhibition constants (Kᵢ) for target enzymes (e.g., carbonic anhydrase). Vary substrate concentrations to determine competitive vs. non-competitive inhibition .
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) by immobilizing the enzyme on a sensor chip and monitoring compound interactions in real-time .
- Molecular docking: Perform in silico docking (e.g., AutoDock Vina) to predict binding poses and identify key residues (e.g., Zn²⁺ coordination in metalloenzymes) .
Q. Table 2: Enzyme Inhibition Assay Parameters
| Technique | Target Enzyme | Substrate | Observed IC₅₀ |
|---|---|---|---|
| Fluorescence | Carbonic Anhydrase | 4-Nitrophenyl acetate | 12 nM |
| SPR | Dihydrofolate Reductase | – | 8 nM |
How can computational models predict the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The compound’s logP (~3.5) suggests moderate bioavailability .
- Molecular Dynamics (MD): Simulate binding stability with serum albumin to predict plasma half-life. RMSD plots show stable binding over 100 ns simulations .
- Metabolite Identification: Predict Phase I/II metabolites (e.g., N-demethylation via CYP3A4) using GLORYx or similar platforms .
What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Temperature control: Maintain coupling steps at 0–5°C to suppress side reactions (e.g., sulfonamide oxidation) .
- Catalyst screening: Test alternatives to DIEA (e.g., DMAP) to enhance selectivity for the desired amide bond .
- Inline purification: Implement continuous flow systems with scavenger resins (e.g., QuadraPure™) to remove unreacted sulfonyl chloride .
How do structural modifications influence biological activity?
Methodological Answer:
- SAR Studies: Compare analogues with varied substituents (e.g., halogenation at indolin-5-yl) to assess potency shifts. For example, chloro-substitution increases Kᵢ by 5-fold due to enhanced hydrophobic interactions .
- Crystallographic overlays: Align X-ray structures of ligand-enzyme complexes to identify critical hydrogen bonds (e.g., sulfonamide O interacting with Thr199 in carbonic anhydrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
